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Pelargonidin-3-glucoside - 18466-51-8

Pelargonidin-3-glucoside

Catalog Number: EVT-333284
CAS Number: 18466-51-8
Molecular Formula: C21H21ClO10
Molecular Weight: 468.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pelargonidin-3-glucoside, also known as pelargonidin-3-O-glucoside or pelargonidin-3-glucoside chloride, is a naturally occurring anthocyanin pigment belonging to the flavonoid class of compounds. [, , , ] Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. [, ] Pelargonidin-3-glucoside, specifically, contributes to the characteristic red color of strawberries, raspberries, and other red-fleshed fruits. [, , , , , ]

In scientific research, pelargonidin-3-glucoside is widely studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. [, , , , , , ] It is also used as a natural food colorant and in analytical chemistry for studying anthocyanin behavior. [, , , ]

Future Directions
  • Elucidating its detailed mechanisms of action: Further studies are needed to fully understand the complex interplay between pelargonidin-3-glucoside and cellular targets, unraveling the molecular pathways underlying its biological effects. [, ]
  • Improving its bioavailability and stability: Exploring strategies to enhance the absorption and stability of pelargonidin-3-glucoside in the body and in food products is crucial for maximizing its potential benefits. [, , , ]
  • Developing novel applications: Utilizing pelargonidin-3-glucoside in innovative applications, such as functional foods, nutraceuticals, and cosmetics, holds considerable promise for future research. [, , ]

Cyanidin-3-glucoside

  • Relevance: Structurally similar to Pelargonidin-3-glucoside, Cyanidin-3-glucoside differs by the presence of an additional hydroxyl group on the B-ring of the anthocyanidin structure. Both compounds are frequently found together in fruits like strawberries and contribute to their color and antioxidant activity. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Pelargonidin-3-rutinoside

  • Relevance: This compound shares the same anthocyanidin core (pelargonidin) as Pelargonidin-3-glucoside but differs in the sugar moiety attached at the 3-position. While Pelargonidin-3-glucoside has a glucose unit, Pelargonidin-3-rutinoside has a rutinose unit (glucose and rhamnose disaccharide). This difference influences their stability and color characteristics. [, , , , , , , , , ]

Peonidin-3-glucoside

  • Relevance: Structurally similar to Pelargonidin-3-glucoside, Peonidin-3-glucoside contains an additional methoxy group on the B-ring of the anthocyanidin core. Both compounds are commonly found in pigmented corn and contribute to their color and antioxidant properties. [, , ]

Delphinidin-3-rutinoside

  • Relevance: While sharing the same sugar moiety (rutinose) as Pelargonidin-3-glucoside, Delphinidin-3-rutinoside possesses a delphinidin core, which contains three hydroxyl groups on the B-ring compared to one in pelargonidin. This difference in hydroxylation pattern significantly influences their color and antioxidant properties. [, ]

4'-O-methyl-delphinidin-3-rutinoside

  • Relevance: This compound is a methylated metabolite of Delphinidin-3-rutinoside, indicating metabolic transformation pathways. It highlights the potential for structural modifications to anthocyanins during absorption and metabolism, a factor relevant to the bioavailability and bioactivity of Pelargonidin-3-glucoside and other anthocyanins. []

Pelargonidin-3-glucoside-succinate

  • Relevance: This compound is an acylated derivative of Pelargonidin-3-glucoside, with a succinic acid moiety attached to the glucose unit. Acylation can increase the stability and alter the color characteristics of anthocyanins, impacting their overall contribution to fruit quality. []

Cyanidin-3-(6-O-malonyl)-glucoside

  • Relevance: Similar to Pelargonidin-3-glucoside, this compound is an acylated anthocyanin, highlighting the prevalence of acylation in enhancing anthocyanin stability. Although they differ in the specific anthocyanidin core and acylating group, both compounds showcase the structural diversity and potential impact of acylation on anthocyanin properties. []

Pelargonidin-3-(6-O-malonoyl)-glucoside

    Cyanidin-3-rutinoside

    • Relevance: This compound shares structural similarities with both Pelargonidin-3-glucoside and Pelargonidin-3-rutinoside. While having the same sugar unit (rutinose) as Pelargonidin-3-rutinoside, it possesses a cyanidin core like Cyanidin-3-glucoside. The presence of these related anthocyanins in the same plant sources underscores the complex interplay between anthocyanin structure, color, and potential bioactivity. [, , , ]

    Pelargonidin-3-acetylglucoside

    • Relevance: This compound is another acylated derivative of Pelargonidin-3-glucoside, further emphasizing the importance of acylation in influencing anthocyanin characteristics. []

    Delphinidin-3-glucoside

      Malvidin-3-glucoside

        Cyanidin-3,5-diglucoside chloride

        • Relevance: This compound exemplifies the diversity of anthocyanin structures found in plants. Although it differs from Pelargonidin-3-glucoside in its anthocyanidin core and having two glucose units, their co-occurrence in plants highlights the broad range of anthocyanin structures contributing to color and potential health benefits. [, ]
        • Relevance: This compound shares the same anthocyanidin core (pelargonidin) as Pelargonidin-3-glucoside but possesses two glucose units attached to its structure. Despite this difference, their shared core structure highlights the structural diversity within the pelargonidin-based anthocyanins and their potential contribution to the overall color and bioactivity of plant-based foods. []

        Catechin

        • Relevance: While not structurally identical to Pelargonidin-3-glucoside, Catechin belongs to the broader flavonoid family, highlighting the diverse range of phenolic compounds present in fruits and vegetables. [, ]

        Quercetin-3-galactoside

        • Relevance: Though structurally distinct from Pelargonidin-3-glucoside, Quercetin-3-galactoside emphasizes the diversity of flavonoids contributing to the antioxidant activity of fruits and vegetables. [, ]

        Ellagic acid

        • Relevance: Although structurally different from Pelargonidin-3-glucoside, Ellagic acid highlights the presence of other phenolic compounds with significant antioxidant activity in fruits and vegetables. [, , ]

        Cyanidin-3-glucoside-vinylguaiacol

        • Relevance: This compound demonstrates the potential for Pelargonidin-3-glucoside and other anthocyanins to react with phenolic compounds like ferulic acid, leading to the formation of more stable pigments. []

        Pelargonidin-3-glucoside-vinylguaiacol

        • Relevance: This compound is a direct derivative of Pelargonidin-3-glucoside, formed through its reaction with a phenolic compound. This reaction highlights the potential for Pelargonidin-3-glucoside to undergo structural modifications that can impact its color stability and other properties. []

        Peonidin-3-glucoside-vinylguaiacol

        • Relevance: Similar to the formation of Pelargonidin-3-glucoside-vinylguaiacol, this compound demonstrates the potential for anthocyanins like Peonidin-3-glucoside, structurally similar to Pelargonidin-3-glucoside, to react with phenolic compounds and form more stable pigments with potentially altered color characteristics. []
        Overview

        Pelargonidin 3-glucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, pink, and purple colors in various fruits and flowers. It is primarily derived from plants such as strawberries and geraniums and plays a significant role in plant coloration and protection against UV radiation. This compound is notable for its potential health benefits, including antioxidant properties and possible therapeutic effects in metabolic disorders.

        Source and Classification

        Pelargonidin 3-glucoside is predominantly found in fruits like strawberries, raspberries, and red geraniums. It belongs to the class of compounds known as anthocyanins, which are glycosides of anthocyanidins. In terms of chemical classification:

        • Chemical Formula: C21H23O10
        • Molecular Weight: 449.41 g/mol
        • IUPAC Name: 2-(4-hydroxyphenyl)-3,5-dihydroxy-7-(β-D-glucopyranosyloxy)chromen-4-one
        Synthesis Analysis

        Methods and Technical Details

        Pelargonidin 3-glucoside can be synthesized through various methods, including enzymatic extraction from plant materials or chemical synthesis. One common approach involves the enzymatic glycosylation of pelargonidin using specific glycosyltransferases that facilitate the addition of glucose to the anthocyanidin backbone.

        A notable synthetic route involves:

        1. Starting Material: Pelargonidin is obtained from the hydrolysis of its glycosides or by extraction from plant sources.
        2. Glycosylation Reaction: The reaction typically employs UDP-glucose as a donor substrate in the presence of glycosyltransferase enzymes.
        3. Purification: The resulting product is purified using chromatographic techniques such as high-performance liquid chromatography.
        Chemical Reactions Analysis

        Reactions and Technical Details

        Pelargonidin 3-glucoside undergoes various chemical reactions, including:

        • Hydrolysis: In acidic conditions, it can hydrolyze to release pelargonidin and glucose.
        • Oxidation: It can be oxidized to form more complex polyphenolic compounds.
        • Complexation: The compound exhibits metal ion chelation properties, which may enhance its antioxidant activity.

        These reactions are crucial for understanding its stability and bioactivity in different environments.

        Mechanism of Action

        Process and Data

        The mechanism by which pelargonidin 3-glucoside exerts its biological effects involves several pathways:

        1. Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells.
        2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
        3. Metabolic Regulation: Research indicates that pelargonidin 3-glucoside may influence glucose metabolism by interacting with specific proteins involved in metabolic pathways, such as C1QL3 and CYTIP .
        Physical and Chemical Properties Analysis

        Physical and Chemical Properties

        Pelargonidin 3-glucoside possesses distinct physical properties:

        • Appearance: Typically appears as a reddish-purple solid or powder.
        • Solubility: Soluble in water, ethanol, and methanol; insoluble in non-polar solvents.
        • Stability: Sensitive to light and heat; stability decreases under alkaline conditions.

        Chemical properties include:

        • pH Sensitivity: Color changes with pH variations due to structural transformations.
        • Reactivity with Metals: Forms complexes with metal ions, enhancing its antioxidant capabilities.
        Applications

        Scientific Uses

        Pelargonidin 3-glucoside has various applications in scientific research:

        • Nutraceuticals: Investigated for its potential health benefits related to cardiovascular health and diabetes management.
        • Food Industry: Used as a natural colorant due to its vibrant hue and stability under acidic conditions.
        • Pharmaceuticals: Explored for its therapeutic potential in treating metabolic disorders due to its role in glucose metabolism regulation.

        Properties

        CAS Number

        18466-51-8

        Product Name

        Pelargonidin 3-glucoside

        IUPAC Name

        (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

        Molecular Formula

        C21H21ClO10

        Molecular Weight

        468.8 g/mol

        InChI

        InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1

        InChI Key

        CAHGSEFWVUVGGL-UBNZBFALSA-N

        SMILES

        C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

        Synonyms

        callistephin
        pelargonidin 3-glucoside
        pelargonidin-3-glucopyranoside
        pelargonidin-3-glucoside

        Canonical SMILES

        C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

        Isomeric SMILES

        C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

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